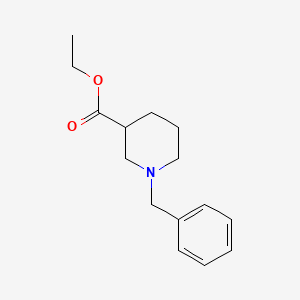

Ethyl 1-benzylpiperidine-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-benzylpiperidine-3-carboxylate (CAS: 72551-53-2) is a piperidine derivative featuring a benzyl group at the 1-position and an ethyl ester at the 3-position of the piperidine ring. Piperidine scaffolds are widely explored for their pharmacological relevance, particularly in central nervous system (CNS) drug development, where stereochemistry and substituent positioning critically influence bioactivity . This compound is commercially available (e.g., from CymitQuimica) for research purposes, with applications in medicinal chemistry and material science .

Méthodes De Préparation

General Synthetic Approach

The synthesis of Ethyl 1-benzylpiperidine-3-carboxylate typically involves N-benzylation of an ethyl piperidine-3-carboxylate derivative. This is achieved by reacting ethyl piperidine-3-carboxylate with a benzyl halide (usually benzyl bromide or benzyl chloride) in the presence of a base such as potassium carbonate. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or toluene under reflux or room temperature conditions.

Detailed Preparation Procedure

Starting Materials and Reagents

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| Ethyl piperidine-3-carboxylate | Starting material | 1 equivalent |

| Benzyl bromide or benzyl chloride | Benzylating agent | 1 equivalent |

| Potassium carbonate (K2CO3) | Base | 1–2 equivalents |

| Solvent | DMF or toluene | Sufficient to dissolve reactants |

| Temperature | 0 °C to reflux (~100°C) | Cooling during addition, then stirring at room temperature or reflux |

| Reaction time | 14–48 hours | Depending on conditions and scale |

Typical Reaction Setup

- Dissolve ethyl piperidine-3-carboxylate and potassium carbonate in DMF or toluene.

- Cool the solution to 0 °C in an ice bath.

- Add benzyl bromide or benzyl chloride dropwise while maintaining the low temperature.

- Remove the cooling bath and allow the mixture to stir at room temperature or reflux for 14 to 48 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water.

- Extract the organic layer with an appropriate solvent (e.g., ethyl acetate or toluene).

- Wash organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography or recrystallization.

Representative Experimental Data

| Parameter | Description/Value |

|---|---|

| Yield | Typically 59.7% to >90% depending on method |

| Physical state | Yellow oily liquid or clear liquid |

| Purification | Flash chromatography on silica gel |

| Characterization | IR (C=O stretch ~1733 cm⁻¹), LC-MS m/z 248 |

Specific Literature Procedures

N-Benzylation in DMF with Potassium Carbonate

- Ethyl piperidine-3-carboxylate (1 equiv) is dissolved in DMF.

- Potassium carbonate (2 equiv) is added.

- Benzyl bromide (1 equiv) is added dropwise at 0 °C.

- The reaction mixture is stirred at room temperature for 48 hours.

- The product, this compound, is isolated after extraction and purification as a yellow oily liquid with a yield of about 60%.

Hydrolysis Route for 1-Benzylpiperidine-3-carboxylic Acid

- This compound can be hydrolyzed to the corresponding acid using aqueous sodium hydroxide in a mixture of tetrahydrofuran and 1,4-dioxane at room temperature.

- After stirring for several hours, acidification yields 1-benzylpiperidine-3-carboxylic acid in quantitative yield.

- This step is relevant for further functionalization or derivatization.

Industrial-Scale Synthesis

- Ethyl isonipecotate (ethyl piperidine-4-carboxylate) can be benzylated similarly using potassium carbonate and benzyl chloride in toluene under reflux (~100°C).

- The reaction mixture is worked up by quenching with water, phase separation, and extraction.

- The product is obtained in high yield (>90%) and purity, demonstrating scalability and efficiency.

Solubility and Formulation Notes

- This compound is soluble in DMSO and can be formulated for biological assays using co-solvents such as PEG300, Tween 80, and corn oil.

- Physical methods like vortexing, ultrasound, or mild heating can aid dissolution during formulation preparation.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl piperidine-3-carboxylate | Benzyl bromide, K2CO3 (2 equiv) | DMF | 0 °C addition, RT stirring 48 h | ~60 | Standard N-benzylation |

| 2 | This compound | NaOH (4N), THF/1,4-dioxane, water | THF/1,4-dioxane | RT, overnight | Quantitative | Hydrolysis to acid |

| 3 | Ethyl isonipecotate | Benzyl chloride, K2CO3 | Toluene | Reflux (~100°C) | >90 | Industrial scale, high yield |

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and purity of the benzylation reaction.

- Potassium carbonate is preferred for its mild basicity and compatibility with benzyl halides.

- The reaction temperature and time are optimized to balance reaction completion and minimize side reactions.

- Hydrolysis of the ester to the acid is straightforward and quantitative, enabling further synthetic transformations.

- Industrial methods emphasize solvent choice and reaction scale to maximize efficiency and product quality.

This detailed overview of preparation methods for this compound synthesizes data from multiple authoritative sources, providing a comprehensive guide for laboratory and industrial synthesis. The methods described are robust, reproducible, and adaptable to various scales of production.

Applications De Recherche Scientifique

Neuropharmacological Research

EBPC has been investigated for its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with a similar structure demonstrate significant inhibition of AChE, enhancing cholinergic neurotransmission in the brain .

Case Study: AChE Inhibition

In a study by Asadipour et al., derivatives of coumarin-3-carboxamide linked to N-benzylpiperidine exhibited potent AChE inhibitory activity, with some compounds achieving IC50 values in the nanomolar range . This suggests that EBPC may possess similar properties, warranting further investigation.

Anti-Alzheimer Agents

The development of EBPC-based hybrids has shown promise as anti-Alzheimer agents. For instance, donepezil derivatives incorporating the benzylpiperidine moiety have been synthesized, demonstrating enhanced selectivity and potency against AChE and butyrylcholinesterase (BuChE) .

Table 2: Comparison of AChE Inhibition Potency

| Compound | IC50 (nM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|

| Donepezil | 46 | 85.4 |

| EBPC Derivative | TBD | TBD |

Antioxidant Activity

Recent studies have also explored the antioxidant properties of EBPC derivatives. Wang et al. reported that certain N-benzylpiperidine-indole hybrids exhibited significant antioxidant activity, which could be beneficial in reducing oxidative stress associated with neurodegenerative diseases .

Table 3: Antioxidant Activity of EBPC Derivatives

| Compound | Trolox Equivalent (mM) |

|---|---|

| N-benzylpiperidine-Indole Hybrid | 3.28 |

| EBPC Derivative | TBD |

Synthetic Applications

EBPC serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural framework allows for modifications that can lead to new compounds with enhanced therapeutic profiles.

Synthesis of Hybrid Molecules

The ability to create hybrids by combining EBPC with other pharmacophores has been explored extensively. For example, Benchekroun et al. synthesized donepezil-ferulic acid hybrids using EBPC as a starting material, which exhibited improved biological activities compared to their parent compounds .

Table 4: Safety Information for EBPC

| Hazard Category | Description |

|---|---|

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity | Respiratory Tract Irritation |

Mécanisme D'action

The mechanism of action of ethyl 1-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of ethyl 1-benzylpiperidine-3-carboxylate, highlighting variations in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | C15H20ClNO3 | 297.78 | Oxo group at 4-position; hydrochloride salt | 0.92 |

| Mthis compound | 50585-91-6 | C14H19NO2 | 233.31 | Methyl ester instead of ethyl ester | 0.89 |

| Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate | N/A | C15H18BrNO3 | 340.21 | 3-Bromobenzoyl group at 1-position | N/A |

| Ethyl 1-Boc-3-piperidinecarboxylate | N/A | C13H23NO4 | 257.33 | Boc-protected amine at 1-position | N/A |

Notes:

- Mthis compound (CAS: 50585-91-6) replaces the ethyl ester with a methyl group, reducing lipophilicity and molecular weight, which may impact bioavailability .

- Ethyl 1-Boc-3-piperidinecarboxylate features a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthetic workflows but requiring deprotection for further functionalization .

Physicochemical Properties:

- Limited data exist for the target compound’s melting/boiling points, but analogs like 1-Ethylpiperazine (CAS: 5308-25-8) exhibit a boiling point of 157°C, suggesting piperidine derivatives generally have moderate thermal stability .

- Mthis compound (CAS: 50585-91-6) is a solid at room temperature, while ethyl analogs like the target compound are likely liquids based on related structures .

Activité Biologique

Ethyl 1-benzylpiperidine-3-carboxylate is a piperidine derivative with potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl ester at the carboxylic acid position. Its biological activity has been the subject of various studies, particularly regarding its role as an acetylcholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease.

- Molecular Formula : CHNO

- Molecular Weight : 247.34 g/mol

- Structure : Contains a piperidine ring, a benzyl group, and an ethyl ester.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes involved in neurotransmitter regulation. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant for neuroprotective strategies against Alzheimer's disease and similar conditions.

Acetylcholinesterase Inhibition

Research indicates that this compound can act as an inhibitor of AChE, which is crucial for maintaining synaptic levels of acetylcholine. The compound's ability to modulate cholinergic pathways makes it a candidate for further development as a therapeutic agent for neurodegenerative diseases.

- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE. For instance, studies have reported IC values indicating effective inhibition at micromolar concentrations, suggesting its potential utility in drug design aimed at enhancing cognitive function in Alzheimer's patients .

Other Biological Activities

Beyond AChE inhibition, this compound has been explored for various other biological activities:

- Neuroprotective Effects : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

- Potential as a Drug Precursor : Its structural characteristics allow it to serve as a precursor for synthesizing other bioactive compounds, expanding its utility in medicinal chemistry.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Structure Characteristics | AChE Inhibition (IC) |

|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Similar structure; carboxylate at different position | Not specified |

| Mthis compound | Methyl ester instead of ethyl | Not specified |

| 1-Benzylpiperidine-3-carboxylic acid | Carboxylic acid form | Not specified |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Activity : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role in treating neurodegenerative disorders .

- Synthesis and Characterization : Research focused on synthesizing derivatives of this compound revealed that modifications to the benzyl group significantly influenced AChE inhibition potency .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to AChE, supporting experimental findings regarding its inhibitory potential.

Q & A

Q. Basic: What are the key steps and optimization strategies for synthesizing ethyl 1-benzylpiperidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Benzylation of the piperidine ring : Reacting piperidine-3-carboxylate derivatives with benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the benzyl group .

- Esterification : Ethyl ester formation via acid-catalyzed esterification or coupling reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate benzylation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions .

Q. Basic: How is the structural characterization of this compound performed?

Characterization relies on:

- Spectroscopy :

- X-ray crystallography : Use SHELX software for crystallographic refinement to resolve stereochemistry .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 248.2) .

Q. Advanced: What methodologies are used to evaluate the pharmacological potential of this compound?

- In vitro assays :

- In vivo studies :

- Pharmacokinetics : Monitor plasma half-life and bioavailability in rodent models .

- Behavioral assays : Test anxiolytic or cognitive effects in maze-based paradigms .

Note : Limited toxicological data exist; preliminary studies should follow OECD guidelines for acute toxicity .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Contradictions often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., de-esterified derivatives) .

- Reagent quality : Ensure anhydrous conditions for benzylation to prevent hydrolysis .

- Reproducibility : Validate protocols using control reactions and statistical design (e.g., factorial experiments) .

Example : A study reporting low yields (30%) might omit trace moisture, while optimized methods (70% yield) use molecular sieves .

Q. Advanced: What analytical techniques are critical for monitoring reaction progress and purity?

- Thin-layer chromatography (TLC) : Track benzylation using silica plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantify purity with C18 columns and acetonitrile/water gradients .

- Mass spectrometry : Detect intermediates via in-line LC-MS systems .

Q. Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential irritant vapors .

- First aid : Flush eyes with water for 15 minutes; wash skin with soap if contaminated .

Note : No acute toxicity data are available; treat as a hazardous compound .

Propriétés

IUPAC Name |

ethyl 1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMAVYOAEITWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371313 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72551-53-2 | |

| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.